5'-O-phosphonoguanylyl-(3'->5')-guanosine
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Overview
Description
5’-Phosphoguanylyl-(3’,5’)-guanosine is a linear RNA dinucleotide composed of two guanosine monophosphate units connected via a 3’ to 5’ phosphodiester linkage. This compound is structurally related to cyclic dinucleotides and plays a significant role in various biological processes, particularly in bacterial signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Phosphoguanylyl-(3’,5’)-guanosine typically involves the enzymatic degradation of cyclic di-guanosine monophosphate (c-di-GMP). The process is a two-step reaction:
Linearization: Cyclic di-guanosine monophosphate is linearized by EAL-dependent phosphodiesterases to form 5’-Phosphoguanylyl-(3’,5’)-guanosine.
Hydrolysis: The linearized product is further hydrolyzed by oligoribonuclease to yield two guanosine monophosphate molecules.
Industrial Production Methods: Industrial production of 5’-Phosphoguanylyl-(3’,5’)-guanosine is not widely documented. it can be synthesized in the laboratory using the above enzymatic methods, ensuring high purity and yield through careful control of reaction conditions and purification processes.
Types of Reactions:
Hydrolysis: 5’-Phosphoguanylyl-(3’,5’)-guanosine undergoes hydrolysis to produce guanosine monophosphate.
Phosphodiester Bond Cleavage: The compound can be cleaved by specific phosphodiesterases to yield its constituent nucleotides.
Common Reagents and Conditions:
Enzymes: EAL-dependent phosphodiesterases and oligoribonuclease are commonly used.
Buffers: Reactions are typically carried out in buffered aqueous solutions to maintain optimal pH and ionic strength.
Major Products:
Guanosine Monophosphate: The primary product formed from the hydrolysis of 5’-Phosphoguanylyl-(3’,5’)-guanosine.
Scientific Research Applications
5’-Phosphoguanylyl-(3’,5’)-guanosine has several applications in scientific research:
Bacterial Signaling: It is involved in the degradation of cyclic di-guanosine monophosphate, a key signaling molecule in bacterial biofilm formation and motility.
Biochemical Studies: The compound is used to study the mechanisms of phosphodiesterase enzymes and their role in cyclic nucleotide metabolism.
Drug Development: Research into inhibitors of phosphodiesterases that degrade cyclic di-guanosine monophosphate can lead to novel antimicrobial agents.
Mechanism of Action
The primary mechanism of action of 5’-Phosphoguanylyl-(3’,5’)-guanosine involves its role as an intermediate in the degradation of cyclic di-guanosine monophosphate. The compound is produced by the action of EAL-dependent phosphodiesterases on cyclic di-guanosine monophosphate and is subsequently hydrolyzed by oligoribonuclease to produce guanosine monophosphate . This process regulates the intracellular levels of cyclic di-guanosine monophosphate, thereby influencing bacterial signaling pathways and biofilm formation.
Comparison with Similar Compounds
Cyclic di-guanosine monophosphate (c-di-GMP): A cyclic dinucleotide involved in bacterial signaling.
5’-Phosphoguanylyl-(2’,5’)-adenosine: Another linear dinucleotide with a different linkage and base composition.
Uniqueness: 5’-Phosphoguanylyl-(3’,5’)-guanosine is unique due to its specific role in the degradation pathway of cyclic di-guanosine monophosphate. Its linear structure and specific phosphodiester linkage distinguish it from other dinucleotides and cyclic nucleotides, making it a valuable tool for studying bacterial signaling and enzyme mechanisms.
Properties
CAS No. |
33008-99-0 |
---|---|
Molecular Formula |
C20H26N10O15P2 |
Molecular Weight |
708.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O15P2/c21-19-25-13-7(15(34)27-19)23-3-29(13)17-10(32)9(31)5(43-17)1-42-47(39,40)45-12-6(2-41-46(36,37)38)44-18(11(12)33)30-4-24-8-14(30)26-20(22)28-16(8)35/h3-6,9-12,17-18,31-33H,1-2H2,(H,39,40)(H2,36,37,38)(H3,21,25,27,34)(H3,22,26,28,35)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
InChI Key |
ZEHOHLFQOXAZHX-MHARETSRSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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